Foreword: The Scientific Imperative of Hydroxyethyl Urea
Foreword: The Scientific Imperative of Hydroxyethyl Urea
An In-Depth Technical Guide to the Synthesis and Characterization of Hydroxyethyl Urea
Hydroxyethyl urea (HEU) has emerged as a cornerstone ingredient in modern cosmetic and pharmaceutical formulations, prized for its exceptional efficacy as a humectant and moisturizing agent.[1][2][3][4] Its simple structure belies a sophisticated performance profile, offering potent hydration without the tacky residue often associated with traditional humectants like glycerin.[5] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a field-proven perspective on the synthesis, purification, and rigorous characterization of this versatile molecule. We will explore the causality behind procedural choices, ensuring that every protocol is a self-validating system grounded in authoritative science.
Part 1: The Synthesis of Hydroxyethyl Urea - From Benchtop to Industrial Scale
The most prevalent and economically viable route for synthesizing hydroxyethyl urea is the transamidation reaction between urea and ethanolamine.[1][6][7] This process is an equilibrium reaction that strongly favors the formation of the product and is adaptable from laboratory-scale experiments to large-scale industrial production.[6][7][8]
The Underlying Chemistry: Mechanism of Transamidation
The reaction proceeds via the nucleophilic attack of the amino group of ethanolamine on one of the carbonyl carbons of urea. This is followed by the elimination of ammonia, which drives the reaction forward.
Reaction Scheme: H₂N(CO)NH₂ (Urea) + HOCH₂CH₂NH₂ (Ethanolamine) ⇌ HOCH₂CH₂NH(CO)NH₂ (Hydroxyethyl Urea) + NH₃ (Ammonia)
The mechanism can be visualized as an equilibrium process where the in-situ formation of isocyanic acid from urea reacts with ethanolamine.[9] Elevated temperatures are required to facilitate the reaction and the removal of the ammonia byproduct.[10][11]
Laboratory-Scale Synthesis Protocol
This protocol outlines a robust method for producing high-purity hydroxyethyl urea in a standard laboratory setting. The causality behind using an excess of urea is to shift the reaction equilibrium towards the product, maximizing the conversion of the more valuable ethanolamine.
Experimental Protocol: Synthesis of Hydroxyethyl Urea
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser. The condenser outlet should be connected via tubing to a gas trap containing a dilute acid solution (e.g., 10% hydrochloric or formic acid) to neutralize the evolved ammonia gas.[10][11]
-
Charging Reactants: To the reaction flask, add ethanolamine and a molar excess of urea. A typical molar ratio is 1:1.5 to 1:2 of ethanolamine to urea.[10][12]
-
Reaction Execution: Begin vigorous stirring (e.g., 250-350 rpm) and heat the mixture to a temperature of 110-140°C.[10][11] The urea will melt and the mixture will become a clear liquid.
-
Monitoring Progress: Maintain the reaction temperature for 3-4 hours.[10][11] The reaction progress can be monitored by observing the cessation of ammonia evolution (i.e., when bubbling in the acid trap ceases). The pH of the evolved gas can also be tested with litmus paper; the reaction is considered complete when the gas is neutral (pH ≈ 7).[11]
-
Initial Purification: Once the reaction is complete, cool the mixture to 70-80°C.[10] To remove unreacted ammonia and any remaining ethanolamine, the molten product can be sparged with an inert gas like nitrogen.[6][8]
-
Crystallization and Isolation: Add a suitable recrystallization solvent, such as ethanol or isopropanol, to the warm mixture and perform a hot filtration to remove any insoluble impurities.[10] Allow the filtrate to cool slowly to room temperature, then further cool to approximately 5°C to induce crystallization.[10]
-
Final Product: Collect the precipitated white crystals by vacuum filtration. Wash the crystals with a small amount of cold organic solvent to remove any residual impurities. Dry the purified hydroxyethyl urea in a vacuum oven. The expected melting point is in the range of 92-96°C.[1][13]
Table 1: Typical Laboratory Synthesis Parameters
| Parameter | Value/Range | Rationale |
| Reactant Molar Ratio | 1:1.5 - 1:2 (Ethanolamine:Urea) | Excess urea drives the equilibrium to favor product formation.[10][12] |
| Reaction Temperature | 110 - 140°C | Provides sufficient energy to overcome the activation barrier and facilitates ammonia removal.[10][11] |
| Reaction Time | 3 - 4 hours | Typical duration to achieve high conversion.[10] |
| Stirring Speed | 250 - 350 rpm | Ensures a homogenous reaction mixture.[11] |
| Purification Method | Recrystallization from Alcohol | Effectively removes unreacted starting materials and byproducts to yield high-purity solid.[10] |
Industrial Production and Alternative Routes
On an industrial scale, the process is similar but involves larger reactors and more controlled post-processing. After the reaction, the mixture is often diluted with water to create a 50-60% aqueous solution, and residual ammonia is neutralized with an acid like lactic acid to form a stable salt, preventing decomposition.[6][7][8]
An alternative synthesis route involves the reaction of urea with ethylene oxide in a process called ethoxylation, though this method requires careful handling of highly reactive and hazardous ethylene oxide.[14] Another less common method is the N-carbamoylation of ethanolamine using potassium cyanate.[1][6]
Caption: Integrated workflow for the characterization of hydroxyethyl urea.
Spectroscopic Characterization
NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the dried HEU sample in approximately 0.5 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Integrate the proton signals and assign the chemical shifts for both proton and carbon spectra based on the known structure of hydroxyethyl urea.
Expected Results: The ¹H NMR spectrum in DMSO-d₆ will show distinct signals corresponding to the different protons in the molecule. [15]The progressive conversion from ethanolamine to HEU can be tracked by the appearance of new peaks and the disappearance of reactant peaks. [9][16]
Table 2: Representative NMR and Spectroscopic Data for Hydroxyethyl Urea
| Technique | Parameter | Expected Result/Observation | Reference |
| ¹H NMR (in DMSO-d₆) | Chemical Shift (δ) | ~6.0 ppm (t, -NH-) | [15] |
| ~5.5 ppm (s, -NH₂) | [15] | ||
| ~4.7 ppm (t, -OH) | [15] | ||
| ~3.4 ppm (q, -CH₂-OH) | [15] | ||
| ~3.0 ppm (q, -NH-CH₂-) | [15] | ||
| FTIR (KBr Pellet) | Key Peaks (cm⁻¹) | ~3400-3200 (N-H and O-H stretching) | [17] |
| ~1660 (C=O stretching, Amide I) | [17] | ||
| ~1590 (N-H bending, Amide II) | [17] | ||
| ~1070 (C-O stretching) | [17] | ||
| Mass Spec. (EI) | Key Fragments (m/z) | 104 (Molecular Ion [M]⁺) | [18] |
| 74 | [18] | ||
| 73 | [18] | ||
| 44 | [18] | ||
| 30 | [18] |
FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule, confirming the formation of the urea and hydroxyl moieties.
Protocol: FTIR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the HEU sample with dry KBr powder and pressing it into a transparent disk. Alternatively, perform an Attenuated Total Reflectance (ATR) measurement on the solid powder.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to N-H, O-H, C=O, and C-O bonds. The presence of water can lead to a broadening of the O-H and N-H stretching peaks. [17][19]
MS provides information about the molecular weight of the compound and its fragmentation pattern, offering definitive proof of its identity.
Protocol: MS Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or coupled with Gas Chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Data Acquisition: Scan the mass-to-charge (m/z) ratio to obtain the mass spectrum.
-
Data Analysis: Identify the molecular ion peak ([M]⁺), which should correspond to the molecular weight of HEU (104.11 g/mol ). [7][20]Analyze the fragmentation pattern to further confirm the structure. [18]
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability, melting point, and purity of the synthesized compound.
Protocol: Thermal Analysis
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the HEU sample into an aluminum DSC or TGA pan.
-
Data Acquisition (DSC): Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to measure heat flow. This will reveal the melting point and any other phase transitions.
-
Data Acquisition (TGA): Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to measure mass loss as a function of temperature. This indicates the onset of thermal decomposition.
-
Data Analysis: Determine the melting point from the peak of the endotherm in the DSC thermogram. The TGA curve will show the temperature at which the compound begins to degrade.
Part 3: Physicochemical Properties and Safety Considerations
A thorough understanding of the physical properties and safety profile of hydroxyethyl urea is essential for its application and handling.
Table 3: Key Physicochemical Properties of Hydroxyethyl Urea
| Property | Value | Reference |
| CAS Number | 2078-71-9; 1320-51-0 | [7][8] |
| Molecular Formula | C₃H₈N₂O₂ | [7][20] |
| Molecular Weight | 104.11 g/mol | [7][8][20] |
| Appearance | White to light yellow crystalline solid | [7][8][13] |
| Melting Point | 94 - 95 °C | [1][7][8] |
| Solubility | Highly soluble in water | [6][7][8] |
| log P (estimated) | -2.06 | [7] |
Safety and Handling
While generally considered safe for cosmetic use, hydroxyethyl urea must be handled with appropriate care in a laboratory or industrial setting. [6]* Hazards: It can be a mild skin and eye irritant. [7][21]Inhalation of dust should be avoided. [22][23]* Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound. [21][24]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [21][22]* Spills: In case of a spill, avoid generating dust. Sweep or vacuum the material into a suitable container for disposal. [22][23]
Conclusion
The synthesis of hydroxyethyl urea via the transamidation of urea and ethanolamine is a straightforward yet robust process that yields a highly valuable product. Its successful synthesis is validated through a comprehensive suite of characterization techniques, including NMR, FTIR, MS, and thermal analysis. Each method provides a critical piece of the puzzle, ensuring the final product's identity, purity, and stability. This guide provides the foundational knowledge and practical protocols necessary for professionals to confidently produce and verify high-quality hydroxyethyl urea for advanced applications in the pharmaceutical and cosmetic industries.
References
-
Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. (2018). Cosmetic Ingredient Review. [Link]
-
Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. (2018, August 29). Cosmetic Ingredient Review. [Link]
-
Exploring the Diverse Applications of 2-Hydroxyethylurea in Industry. (2026, March 24). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- A kind of industrial preparation method of β-hydroxyethyl urea. (2019).
- Synthetic method of ethoxy urea. (2013).
-
Hydroxyethyl Urea Crystal Hydrate: Experimental and Theoretical Study. (2025, January). ResearchGate. [Link]
-
Formation of (2-hydroxyethyl)urea as a function of urea/ethanolamine... (n.d.). ResearchGate. [Link]
-
Hydroxyethyl Urea. (n.d.). PubChem. [Link]
-
Where Does Hydroxyethyl Urea Come From? (2024, August 21). Bloom Tech. [Link]
-
Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. (2021, May 14). MDPI. [Link]
-
What is Hydroxyethyl Urea? (2024, August 19). Bloom Tech. [Link]
-
Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. (2019, January 23). Cosmetic Ingredient Review. [Link]
-
(a) ¹H NMR spectra and (b) ¹³C NMR spectra of the formation of... (n.d.). ResearchGate. [Link]
-
Urea, (2-hydroxyethyl)-. (n.d.). NIST WebBook. [Link]
-
Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. (n.d.). ResearchGate. [Link]
-
Hydroxyethyl Urea. (2016, January 1). [Link]
-
Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy. (1983). PubMed. [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. nbinno.com [nbinno.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. echemi.com [echemi.com]
- 5. Hydroxyethyl Urea or Urea? Comparing Performance in Personal Care Products [elchemy.com]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
- 8. cir-safety.org [cir-safety.org]
- 9. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions [mdpi.com]
- 10. CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea - Google Patents [patents.google.com]
- 11. CN103145588A - Synthetic method of ethoxy urea - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. choline-betaine.com [choline-betaine.com]
- 14. bloomtechz.com [bloomtechz.com]
- 15. 2-HYDROXYETHYLUREA(2078-71-9) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Urea, (2-hydroxyethyl)- [webbook.nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. Hydroxyethyl Urea | C3H8N2O2 | CID 73984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. chemicalbull.com [chemicalbull.com]
- 22. static.cymitquimica.com [static.cymitquimica.com]
- 23. yeserchem.com [yeserchem.com]
- 24. chemicalbook.com [chemicalbook.com]
